N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Description

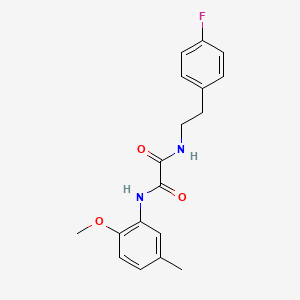

N1-(4-Fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. The compound features two distinct aromatic substituents:

- N1: A 4-fluorophenethyl group, comprising a phenethyl chain (ethyl-linked phenyl) with a fluorine atom at the para position.

- N2: A 2-methoxy-5-methylphenyl group, containing methoxy and methyl substituents at the ortho and meta positions, respectively.

Oxalamides are known for their versatility in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-12-3-8-16(24-2)15(11-12)21-18(23)17(22)20-10-9-13-4-6-14(19)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQDWDPIPULART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-fluorophenethylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures to optimize yield and purity.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C18H19FN2O3

- Molecular Weight : 344.35 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine and methoxy groups is thought to enhance binding affinity and selectivity towards specific biological targets, potentially leading to significant pharmacological effects.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with cellular receptors can trigger biochemical cascades that influence cell signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, a series of related oxalamides were evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Sorafenib | 3.61 | HT-29 |

| PAC-1 | 1.36 | H460 |

Note: TBD indicates values that require further experimental validation.

Case Study: Antitumor Evaluation

A study involving the synthesis and evaluation of related oxalamides demonstrated that certain derivatives showed promising antitumor activity compared to established drugs like sorafenib. The most potent compound exhibited an IC50 value significantly lower than that of the control, indicating a strong potential for further development as an anticancer agent .

Pharmacokinetics and Toxicology

Preliminary assessments suggest that this compound may possess favorable pharmacokinetic properties due to its structural characteristics, which could enhance its metabolic stability and bioavailability. However, detailed toxicological studies are necessary to ascertain safety profiles before clinical applications.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Substituent Variations

The table below summarizes key structural analogs and their properties:

Key Observations:

- Fluorine vs. Methoxy Groups : The target compound’s 4-fluorophenethyl group may confer higher metabolic stability compared to methoxy-substituted analogs (e.g., Compound 17) due to fluorine’s electronegativity and resistance to enzymatic oxidation .

- Substituent Position : The 2-methoxy-5-methylphenyl group in the target compound differs from the 2-methoxyphenyl group in Compound 17 by an additional methyl group. This modification could enhance steric bulk and hydrophobic interactions in target binding .

Metabolic Stability

Compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () undergo rapid metabolism in rat hepatocytes but retain the oxalamide backbone, indicating resistance to amide hydrolysis. The target compound’s fluorine substituent may further stabilize it against oxidative degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling fluorophenethyl and methoxy-methylphenyl amines with oxalyl chloride or derivatives. Key steps include:

- Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups .

- Controlled temperature (e.g., 0–5°C for oxalyl chloride reactions) and inert atmospheres (N₂/Ar) to prevent side reactions .

- Solvent selection (e.g., dichloromethane or THF) to enhance solubility and reaction efficiency .

- Analytical Validation : Purity is assessed via HPLC (>90%) and LC-MS (e.g., APCI+ for molecular ion confirmation) .

Q. How do structural features of this oxalamide influence its solubility and formulation for in vitro studies?

- Structural Insights : The 4-fluorophenethyl group increases hydrophobicity, limiting aqueous solubility. The methoxy-methylphenyl moiety adds steric bulk, further reducing solubility .

- Formulation Strategies :

- Use of DMSO or PEG-based solvents for stock solutions .

- Stability testing under varying pH (4–9) and temperature (4–37°C) to identify degradation thresholds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ3.82 ppm for methoxy groups, δ7.73–7.97 ppm for aromatic protons) .

- FTIR : Peaks at ~1679 cm⁻¹ (C=O stretch) and ~1595 cm⁻¹ (C-N stretch) validate oxalamide formation .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in solid state .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate its mechanism of action?

- Target Identification : Similar oxalamides inhibit enzymes (e.g., cytochrome P450 4F11) or bind receptors (e.g., CD4 in HIV entry inhibition) via hydrogen bonding and π-π stacking .

- Validation Methods :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified targets .

- Cellular assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .

Q. What experimental design considerations address contradictions in reported pharmacological activities of oxalamides?

- Case Example : Discrepancies in anticancer activity may arise from:

- Structural analogs : Minor substitutions (e.g., 4-fluoro vs. 3-chloro) alter target selectivity .

- Assay conditions : Viability assays (MTT vs. ATP-based) yield differing IC₅₀ values due to detection sensitivity .

- Resolution Strategies :

- Structure-activity relationship (SAR) studies : Systematically vary substituents to isolate bioactive motifs .

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular readouts .

Q. How can researchers optimize the compound’s stability and bioavailability for in vivo models?

- Stability Challenges : Degradation under acidic/alkaline conditions limits oral bioavailability .

- Solutions :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance stability in gastric fluid .

- Nanocarriers : Liposomal encapsulation improves plasma half-life and tissue targeting .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

- In Silico Models :

- ADMET Prediction : SwissADME or ADMETLab estimate logP (≈3.2), CYP450 inhibition, and hERG liability .

- Molecular Dynamics (MD) : Simulates binding persistence to targets (e.g., >50 ns simulations for stability assessment) .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for oxalamides, while others show limited efficacy?

- Key Factors :

- Cell line variability : Sensitivity differences (e.g., p53 status in MCF-7 vs. MDA-MB-231) .

- Metabolic inactivation : Liver microsomal assays reveal rapid CYP450-mediated oxidation in certain analogs .

- Mitigation : Use isogenic cell lines and metabolic stabilization (e.g., deuterated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.